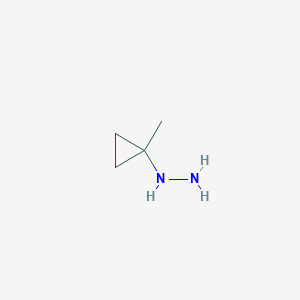
(1-Methylcyclopropyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methylcyclopropyl)hydrazine is an organic compound with the molecular formula C4H10N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 1-methylcyclopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylcyclopropyl)hydrazine typically involves the reaction of 1-methylcyclopropylamine with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{1-Methylcyclopropylamine} + \text{Hydrazine} \rightarrow \text{this compound} ]
The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as ethanol or methanol are commonly used, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
(1-Methylcyclopropyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce simpler hydrazine derivatives.
科学研究应用
(1-Methylcyclopropyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Methylcyclopropyl)hydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Cyclopropylhydrazine: Similar in structure but lacks the methyl group.
Methylhydrazine: Contains a methyl group but lacks the cyclopropyl ring.
Hydrazine: The parent compound without any substituents.
Uniqueness
(1-Methylcyclopropyl)hydrazine is unique due to the presence of both a cyclopropyl ring and a methyl group, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various applications, distinguishing it from other hydrazine derivatives.
生物活性
(1-Methylcyclopropyl)hydrazine, a derivative of hydrazine, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the compound's biological activity based on diverse research findings, including synthesis methods, case studies, and biological evaluations.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of hydrazine with 1-methylcyclopropyl carbonyl compounds. The characterization of synthesized compounds is commonly performed using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of functional groups and structural integrity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that hydrazine derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against multiple cancer cell lines, including MCF-7 breast cancer cells. In one study, a derivative exhibited a 77% inhibition rate at a concentration of 100 µg/mL against MCF-7 cells .
- Antimicrobial Activity : Hydrazine derivatives have been tested for their antibacterial properties. Research indicates that certain synthesized hydrazones derived from hydrazine show potent activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were screened against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition depending on the substituents present .
Case Studies
- Anticancer Efficacy : A study focusing on the anticancer properties of hydrazone derivatives derived from hydrazines reported that specific compounds showed remarkable activity against drug-resistant pancreatic carcinoma cells. The findings suggest that these derivatives could be promising candidates for further development as anticancer agents .
- Microbial Inhibition : Another investigation assessed the antimicrobial efficacy of various hydrazone derivatives against common pathogens. The results indicated that certain compounds exhibited superior inhibition compared to traditional antibiotics like indomethacin, highlighting their potential as alternative antimicrobial agents .
Research Findings
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity Type | Tested Compounds | Inhibition Rate (%) | Cell Line/Bacteria |
|---|---|---|---|
| Anticancer | 3c (hydrazone derivative) | 77% at 100 µg/mL | MCF-7 Breast Cancer Cells |
| Antimicrobial | Various hydrazones | Up to 85% | Staphylococcus aureus |
| Up to 70% | Escherichia coli |
属性
分子式 |
C4H10N2 |
|---|---|
分子量 |
86.14 g/mol |
IUPAC 名称 |
(1-methylcyclopropyl)hydrazine |
InChI |
InChI=1S/C4H10N2/c1-4(6-5)2-3-4/h6H,2-3,5H2,1H3 |
InChI 键 |
CYEKPWVHQSJODM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC1)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















